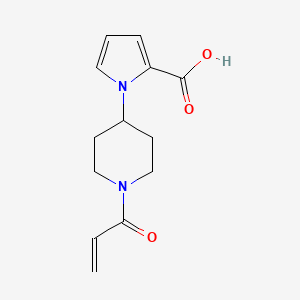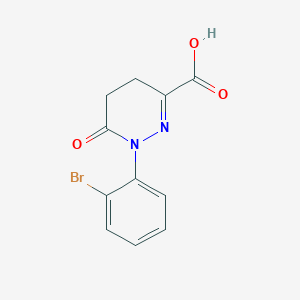
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, also known as HMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. HMBA is a derivative of salicylic acid and has been shown to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide is not fully understood, but it is believed to involve the modulation of gene expression through the activation of transcription factors such as CREB and NF-κB. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects, including the induction of differentiation in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide in lab experiments include its ability to induce differentiation in cancer cells, its low toxicity, and its potential for use in combination with other cancer therapies. However, the limitations of using 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide include its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other disease areas, and the optimization of its use in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide and to identify potential biomarkers for its use in personalized medicine.
Synthesemethoden
The synthesis of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can be achieved through several methods, including the reaction of salicylic acid with isobutylene oxide and methanol, or through the reaction of salicylic acid with isobutylene oxide and dimethyl sulfate. The yield of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can be improved by using a catalyst such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can induce differentiation in cancer cells, leading to their growth arrest and apoptosis. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to inhibit the growth of cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,7-14)13-11(16)9-6-8(17-3)4-5-10(9)15/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJMBORROPVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)





![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)



![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)